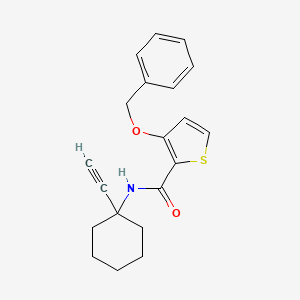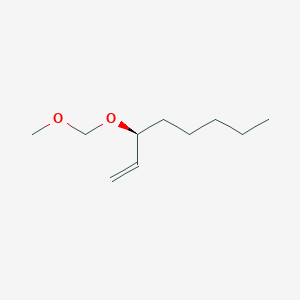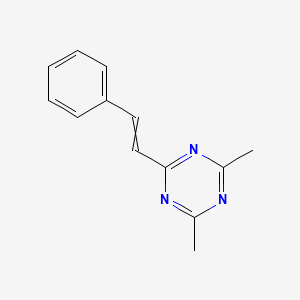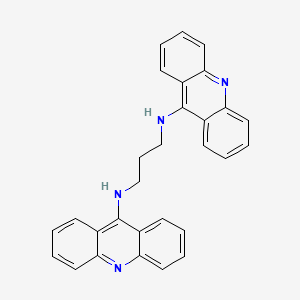
Methophenazine diethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Methophenazine diethanesulfonate involves several steps. One common method includes the reaction of methophenazine with diethanesulfonic acid under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
Methophenazine diethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Methophenazine diethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a calmodulin antagonist to study calcium signaling pathways.
Biology: It is used in cell biology to investigate the role of calmodulin in various cellular processes.
Medicine: It is used in pharmacological research to develop new drugs targeting calmodulin.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Methophenazine diethanesulfonate exerts its effects by binding to calmodulin, a calcium-binding messenger protein . This binding inhibits the interaction of calmodulin with its target proteins, thereby disrupting calcium signaling pathways . The molecular targets and pathways involved include various enzymes and receptors that are regulated by calmodulin .
相似化合物的比较
Methophenazine diethanesulfonate is unique in its specific inhibition of calmodulin. Similar compounds include:
Trifluoperazine: Another calmodulin antagonist with a different chemical structure.
W-7: A synthetic calmodulin antagonist used in research.
Calmidazolium: A potent calmodulin inhibitor with a different mechanism of action.
These compounds share similar applications but differ in their chemical structures and specific mechanisms of action .
属性
CAS 编号 |
1674-48-2 |
|---|---|
分子式 |
C35H48ClN3O11S3 |
分子量 |
818.4 g/mol |
IUPAC 名称 |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate;ethanesulfonic acid |
InChI |
InChI=1S/C31H36ClN3O5S.2C2H6O3S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;2*1-2-6(3,4)5/h4-5,7-10,19-21H,6,11-18H2,1-3H3;2*2H2,1H3,(H,3,4,5) |
InChI 键 |
YUUZEPKGGQPQLT-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
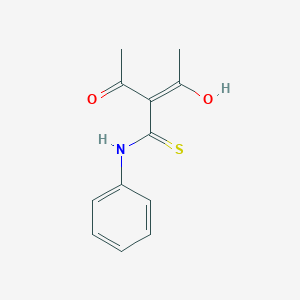
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
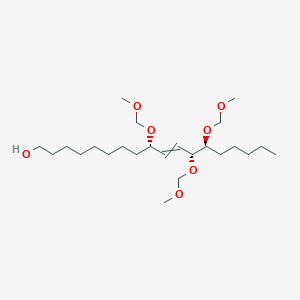
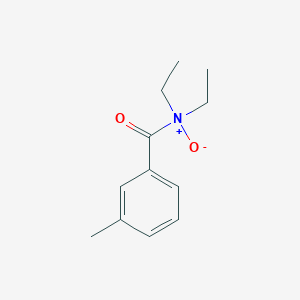
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
